molecular formula C9H14N2O2 B179738 ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate CAS No. 18999-48-9

ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Cat. No. B179738
CAS RN: 18999-48-9
M. Wt: 182.22 g/mol
InChI Key: ZWDNBRFFSIJPGQ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a chemical compound with the CAS Number: 18999-48-9 . It has a linear formula of C9H14N2O2 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is 1S/C9H14N2O2/c1-3-13-9(12)4-6-11-7-5-10-8(11)2/h5,7H,3-4,6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate has a molecular weight of 182.22 . It has a melting point (MP) of 62 and a boiling point (BP) of 125 at 0.4mm Hg .

Scientific Research Applications

Synthesis and Transformation
Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is involved in the synthesis of various chemically active compounds. For instance, it has been used in the preparation of optically active 1H-imidazole 3-oxides, which can be transformed into 2,3-dihydro-1H-imidazole-2-thione derivatives and 2,3-bis(imidazolyl)propanoate through sulfur-transfer reactions and reduction processes, respectively (Jasiński, Mlostoń, Linden, & Heimgartner, 2008). Similarly, its involvement in the synthesis of novel 2‐{2‐[1‐(3‐substituted‐phenyl)‐1H‐1,2,3‐triazol‐4‐yl‐] ethyl}‐1‐substituted‐1H‐benzo [d] imidazole derivatives has been documented, indicating its versatility in organic synthesis (Jadhav, Shaikh, Shingare, & Gill, 2008).

Metabolic and Physiological Studies
In metabolic studies, compounds like S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine, which are structurally related to ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, have been isolated from human urine. This suggests a role in human metabolism and potential physiological significance (Kinuta, Ubuka, Yao, Futani, Fujiwara, & Kurozumi, 1992).

Material Science Applications
In the field of materials science, the compound has been used in the synthesis of polymers with specific properties. For instance, the synthesis of double hydrophilic block copolymers incorporating imidazolium-based ionic liquid (IL) monomers highlights its potential in developing advanced materials (Vijayakrishna, Jewrajka, Ruiz, Marcilla, Pomposo, Mecerreyes, Taton, & Gnanou, 2008).

Pharmaceutical Synthesis
Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is also relevant in the synthesis of pharmaceutical compounds. It has been used in the synthesis of Dabigatran Etexilate, a direct thrombin inhibitor (Cheng Huansheng, 2013).

Corrosion Inhibition
Compounds structurally related to ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate have been evaluated for their corrosion inhibition properties, indicating its potential application in protecting materials against corrosion (Ammal, Prajila, & Joseph, 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 3-(2-methylimidazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-13-9(12)4-6-11-7-5-10-8(11)2/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDNBRFFSIJPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377420
Record name ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

CAS RN

18999-48-9
Record name ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Wilde, H Lemmerhirt, T Emmrich, PJ Bednarski… - Molecular …, 2014 - Springer
Glutathione peroxidases (GPx) were the first selenocysteine enzymes identified. They play critical roles in cellular defense to excess $$\hbox {H}_{2}\hbox {O}_{2}$$ H 2 O 2 and lipid …
Number of citations: 17 link.springer.com
AI Lansakara - 2016 - search.proquest.com
Nature provides fascinating and complicated molecular structures which offer synthetic organic chemists amazing opportunities for the design of new strategies for natural product …
Number of citations: 5 search.proquest.com

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